2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Catalog No.
S1523927
CAS No.
76189-56-5
M.F
C44H32P2
M. Wt
622.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS Number

76189-56-5

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32P2

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

1,1’-[(1S)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine; (1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]; (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene; (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

As a Chiral Ligand in Asymmetric Catalysis

,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a highly valuable chiral ligand widely employed in asymmetric catalysis. Its unique structure, containing two bulky diphenylphosphine groups bound to a rigid binaphthyl backbone, allows it to interact with metal centers and control the orientation of reacting molecules, leading to the formation of one enantiomer of a product in excess over the other. This ability to achieve enantioselectivity is crucial in many areas of research, including:

  • Drug discovery and development: Enantiomers of drugs can have vastly different effects, with one being beneficial and the other harmful or inactive. BINAP-mediated catalysis plays a vital role in synthesizing specific enantiomers of drugs, ensuring their efficacy and safety.
  • Fine chemicals and materials synthesis: Enantiopure chemicals are often essential for specific applications in materials science, electronics, and other fields. BINAP finds extensive use in the synthesis of such chemicals, allowing for the control of their properties and functionalities.
  • Natural product synthesis: Many natural products, such as antibiotics and hormones, possess specific biological activities that depend on their chirality. BINAP-based catalysts enable the efficient synthesis of these complex molecules in their biologically active forms.

Other Scientific Research Applications

Beyond its role in asymmetric catalysis, BINAP also finds applications in other areas of scientific research:

  • Molecular recognition: The unique structure of BINAP allows it to bind selectively to specific molecules based on their size, shape, and chirality. This property makes it valuable for studying molecular interactions and developing new materials for separation and sensing applications.
  • Material science: BINAP can be incorporated into various materials to impart specific properties, such as chirality, conductivity, and luminescence. This opens up possibilities for developing novel materials with tailored functionalities.
  • Organometallic chemistry: BINAP serves as a versatile ligand for studying the behavior of metal complexes and their interactions with other molecules. This research contributes to the development of new catalysts and understanding fundamental chemical processes involving transition metals.

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly referred to as BINAP, is a bidentate ligand characterized by its unique structure that incorporates two diphenylphosphino groups attached to a binaphthyl backbone. Its molecular formula is C₄₄H₃₂P₂, and it has a molecular weight of approximately 622.69 g/mol. This compound is notable for its chirality, which arises from the binaphthyl moiety, making it valuable in asymmetric synthesis and catalysis.

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is primarily utilized as a ligand in various transition metal-catalyzed reactions. It facilitates asymmetric hydrogenation and other enantioselective transformations. The ligand forms stable complexes with metals such as palladium and rhodium, enhancing the selectivity and efficiency of catalytic processes. For instance, in the hydrogenation of prochiral ketones, BINAP can significantly improve the enantiomeric excess of the desired product .

The synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl typically involves the following steps:

  • Formation of Binaphthyl: The initial step often includes the synthesis of binaphthyl from naphthalene derivatives through coupling reactions.
  • Phosphination: The introduction of diphenylphosphine groups is achieved via nucleophilic substitution reactions. This can be done using diphenylphosphine and appropriate reagents under controlled conditions to ensure high yields.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

The applications of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl are diverse:

  • Catalysis: It is widely used as a chiral ligand in asymmetric catalysis for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: BINAP has potential applications in developing new materials due to its unique structural properties.
  • Organometallic Chemistry: It plays a crucial role in forming organometallic complexes that are essential for various chemical transformations .

Interaction studies involving 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl primarily focus on its coordination behavior with transition metals. These studies reveal the ligand's ability to stabilize metal centers and influence reaction pathways significantly. The complexation with metals such as palladium or platinum enhances catalytic activity and selectivity in various reactions .

Moreover, computational studies have been employed to predict binding affinities and geometric arrangements of BINAP-metal complexes, providing insights into their reactivity and stability.

Several compounds exhibit structural similarities or functional properties akin to 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Notable examples include:

Compound NameStructure TypeUnique Features
1,1'-BinaphthylChiral biphenylActs as a backbone for various ligands
2,2'-Bis(diphenylphosphino)phenyleneBidentate phosphine ligandLess sterically hindered compared to BINAP
2-Dicyclohexylphosphino-1,1'-binaphthylBidentate ligandOffers different steric and electronic properties
2-(Diphenylphosphino)-N,N-dimethylbenzamidePhosphine-containing amideUsed in different catalytic systems

Uniqueness of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl: Its distinct chirality combined with robust catalytic properties makes it particularly effective in asymmetric synthesis compared to other similar compounds. The spatial arrangement provided by the binaphthyl structure allows for enhanced selectivity in catalytic applications .

XLogP3

11.4

Exact Mass

622.19792502 g/mol

Monoisotopic Mass

622.19792502 g/mol

Heavy Atom Count

46

UNII

4F1X2F8NA3
OX12238KWH
970O8508MB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76189-56-5
98327-87-8
76189-55-4

Wikipedia

BINAP

Dates

Modify: 2023-08-15
Filippone et al. An efficient approach to chiral fullerene derivatives by catalytic enantioselective 1,3-dipolar cycloadditions. Nature Chemistry, doi: 10.1038/nchem.36, 1published online 13 September 2009 http://www.nature.com/naturechemistry
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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